2,6-Nonadienoic acid
Overview
Description
2,6-Nonadienoic acid , also known as (2E,6E)-2,6-Nonadienoic acid , is a chemical compound with the molecular formula C₉H₁₄O₂ . It falls under the category of unsaturated carboxylic acids. The compound consists of a nine-carbon chain with two conjugated double bonds at positions 2 and 6. Its systematic name reflects this arrangement of double bonds .
Synthesis Analysis
For the first time, mixed carboxylic anhydrides containing this compound were accessed directly via homogeneous palladium catalysis from 1,3-butadiene and carboxylic acids. Under carbonylative telomerization conditions, the respective mixed 3,8-nonadienoic anhydrides are formed in a single reaction step with yields of up to 82% .
Molecular Structure Analysis
The molecular structure of This compound consists of a linear carbon backbone with two double bonds in the E-configuration (2E,6E). The compound’s chemical formula is C₉H₁₄O₂ , and its exact mass is approximately 154.1 Da .
Scientific Research Applications
Synthesis and Chemical Transformations
- 2,6-Nonadienoic acid is used in the synthesis of highly functionalized tetrahydropyridines through a phosphine-catalyzed annulation process, forming products with complete regioselectivity and high diastereoselectivities (Zhu, Lan, & Kwon, 2003).
- It also plays a role in the synthesis of 2,15-Hexadecanedione from a Butadiene Telomer, with the terminal double bond of 3,8-nonadienoate being oxidized to methyl ketone (Tsuji, Kaito, Yamada, & Mandai, 1978).
Catalytic and Chemical Reactions
- The acid is involved in processes for producing unsaturated methyl nonadienoate and methyl nonatrienoate monesters, acting as precursors for pelargonic acid (Schulman & Zuckerman, 1997).
- It has been studied in the oxidation of organic compounds with quinquevalent vanadium, showing the formation of monomeric and dimeric quinones under specific conditions (Johnson, Littler, & Quick, 1983).
Catalysis and Material Science
- Vanadium(III) complexes involving this compound derivatives have been synthesized and applied in H2O2 detection, showing potential in mimicking vanadium haloperoxidases (Feng et al., 2016).
- The acid's derivatives have also been utilized in modifying MgO catalysts, enhancing the selectivity and stability in the alkylation of phenol with methanol (Choi, Kim, Lee, & Woo, 2000).
Organic Synthesis
- It is instrumental in the synthesis of various organic compounds, including the preparation of 3,8-Nonadienoate acid esters from 1,3-butadiene (Knifton, 1979).
- This compound is utilized in oxidative enolate cyclizations towards the synthesis of prostanes, serving as a model study for the synthesis of prostaglandins (Jahn, Hartmann, Dix, & Jones, 2002).
Supramolecular Chemistry
- Its derivatives have been found to form supramolecular aggregates in the solid state, displaying unique structural arrays through intermolecular hydrogen bonding (Strauch et al., 2000).
properties
IUPAC Name |
(2E,6E)-nona-2,6-dienoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-3-4-5-6-7-8-9(10)11/h3-4,7-8H,2,5-6H2,1H3,(H,10,11)/b4-3+,8-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXVRGHERCHZLW-DYWGDJMRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCC=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CC/C=C/C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.